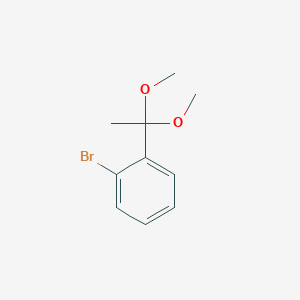

2'-Bromoacetophenone dimethyl ketal

描述

General Context and Significance of Halogenated Ketal-Protected Acetophenones

Halogenated acetophenones, particularly α-halogenated derivatives, are crucial intermediates in the field of organic synthesis. patsnap.comgoogle.com Their utility is prominent in the preparation of a wide array of fine chemicals, including pharmaceuticals, dyes, and pesticides. patsnap.comgoogle.com These molecules are characterized by two primary reactive sites: the carbonyl group and the adjacent carbon atom (the α-position), which bears a halogen. patsnap.com This dual reactivity, while useful, can also complicate synthetic pathways, necessitating a strategy to selectively mask one of the reactive centers.

To achieve this selectivity, the carbonyl group is frequently protected. patsnap.com One of the most common and effective methods for carbonyl protection is the formation of a ketal, which involves reacting the ketone with an alcohol or a diol. patsnap.com The resulting ketal is stable under many reaction conditions, particularly those involving basic or nucleophilic reagents, thus allowing chemists to perform transformations at the α-carbon or other parts of the molecule without interference from the carbonyl group. patsnap.comorgsyn.org

Scope and Relevance of Academic Research on 2'-Bromoacetophenone (B1265738) Dimethyl Ketal

2'-Bromoacetophenone dimethyl ketal is a specific example of the aforementioned class of compounds, serving as a valuable building block in synthetic chemistry. Its structure combines a bromine-substituted aromatic ring with a dimethyl ketal-protected acetyl group. The protection of the ketone function as a dimethyl ketal allows for a wide range of chemical manipulations that would be incompatible with a free carbonyl group.

The precursor, 2'-bromoacetophenone (or phenacyl bromide), is typically prepared through the bromination of acetophenone (B1666503). wikipedia.org This α-bromo ketone is a versatile intermediate used in the synthesis of numerous compounds. mdpi.comresearchgate.netnih.gov By converting it to its dimethyl ketal, its synthetic potential is further broadened. The bromine atom on the acetyl chain can participate in nucleophilic substitution reactions or be used to form organometallic reagents, while the protected ketone remains inert until a deprotection step is desired.

While direct academic literature focusing exclusively on this compound is specialized, its relevance is clear from the extensive research on related α-halo ketones and ketal-protected systems. mdpi.comlibretexts.org Research into one-pot syntheses of α-haloacetophenone ketals highlights the industrial and academic interest in streamlining the production of such molecules. patsnap.comgoogle.com These methods, which avoid the isolation of the often lachrymatory α-bromo ketone intermediate, represent an efficient and more convenient route to compounds like this compound. patsnap.comwikipedia.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 120254-80-0 stenutz.eumendelchemicals.comebricmall.com |

| Molecular Formula | C10H13BrO2 stenutz.eu |

| Molar Mass | 245.12 g/mol stenutz.eu |

| Physical Form | Liquid mendelchemicals.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2'-Bromoacetophenone |

| This compound |

| Acetophenone |

| Bromine |

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-(1,1-dimethoxyethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-10(12-2,13-3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNFQWFFNQBNCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391612 | |

| Record name | 2'-Bromoacetophenone dimethyl ketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120254-80-0 | |

| Record name | 2'-Bromoacetophenone dimethyl ketal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Bromoacetophenone dimethylacetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromoacetophenone Dimethyl Ketal and Analogues

Established Multi-Step Synthetic Routes and Refinements

The most conventional and widely practiced approach to synthesizing 2'-Bromoacetophenone (B1265738) dimethyl ketal involves a two-step process: the regioselective bromination of an acetophenone (B1666503) derivative followed by the protection of the resulting carbonyl group through ketalization.

Regioselective α-Bromination of Acetophenone Derivatives

The introduction of a bromine atom at the α-position to the carbonyl group of an acetophenone is a critical first step. The primary challenge lies in achieving high regioselectivity, avoiding bromination of the aromatic ring. This is typically accomplished under acidic conditions, which facilitate the formation of an enol intermediate that then reacts with an electrophilic bromine source. libretexts.orglibretexts.orgmasterorganicchemistry.com

Common brominating agents include molecular bromine (Br₂) in solvents like acetic acid or methanol (B129727), and N-Bromosuccinimide (NBS). libretexts.orgresearchgate.net The use of a catalyst, such as acidic aluminum oxide, can improve the efficacy of NBS, allowing for high yields of the desired α-bromoacetophenone. The reaction rate and selectivity are influenced by the nature of the substituents on the aromatic ring; electron-withdrawing groups can facilitate the α-bromination. nih.gov In contrast, base-catalyzed halogenation is generally avoided for preparing monobrominated ketones as it tends to result in polyhalogenated products due to the increased acidity of the remaining α-hydrogens after the first substitution.

Mechanistically, the acid-catalyzed reaction begins with the protonation of the carbonyl oxygen, which enhances the rate of enolization. The electron-rich enol then acts as a nucleophile, attacking the electrophilic bromine source to yield the α-brominated ketone. libretexts.org

Table 1: Selected Methods for α-Bromination of Acetophenone Derivatives This table is interactive and allows for sorting and filtering of data.

Ketalization Reactions for Carbonyl Protection

Once the α-bromo ketone, such as 2'-bromoacetophenone, is obtained, the next step is to protect the reactive carbonyl group. This is essential for preventing it from undergoing undesired reactions in subsequent synthetic transformations. Ketalization is a standard protection strategy, involving the reaction of the ketone with an excess of an alcohol in the presence of an acid catalyst to form a ketal. For the synthesis of 2'-Bromoacetophenone dimethyl ketal, methanol is the alcohol used.

The reaction is an equilibrium process. To drive it towards the formation of the ketal, water, a byproduct of the reaction, is typically removed. The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic. This is followed by a nucleophilic attack from two molecules of the alcohol, leading to the formation of the stable ketal. researchgate.net

Innovative Single-Step Preparative Strategies

To improve efficiency, reduce waste, and simplify procedures, significant effort has been directed towards developing one-pot syntheses of α-ketoacetals. These methods circumvent the need to isolate the intermediate α-halo ketone.

Concurrent α-Halogenation and Ketal Formation Protocols

Innovative protocols have emerged that achieve both α-halogenation and ketalization in a single reaction vessel. For instance, the direct iodination of ketones using iodine and hydrogen peroxide in methanol can yield α-iodo dimethyl ketals directly. nih.gov In this process, methanol acts as both the solvent and the ketal-forming reagent. The outcome of the reaction can be highly dependent on the work-up procedure; direct treatment with a reducing agent like sodium thiosulfate (B1220275) solution upon completion allows for the isolation of the α-iodoketal as the primary product. nih.gov This suggests the in-situ formation and protection of the halogenated intermediate, representing a highly efficient, telescoped synthesis.

Metal-Free and Organocatalytic Approaches (e.g., Selenium Dioxide/PTSA in α-ketoacetal synthesis)

A notable advance in the synthesis of α-ketoacetals from methyl ketones is the use of a metal-free, organocatalytic system. A combination of selenium dioxide (SeO₂) and p-toluenesulfonic acid (PTSA) has been shown to be effective for the direct conversion of various alkyl/aryl methyl ketones into their corresponding α-ketoacetals in the presence of an alcohol. researchgate.netcapes.gov.brresearchgate.net

This method involves the oxidation of the α-methyl group to a carbonyl group and subsequent in-situ ketalization. The reaction is typically carried out by stirring the ketone, selenium dioxide, PTSA, and the desired alcohol at moderate temperatures (40–60 °C). researchgate.netcapes.gov.br This approach is attractive due to the ready availability of the starting materials, mild conditions, and good product yields. researchgate.net

Table 2: Synthesis of α-Ketoacetals using Selenium Dioxide/PTSA This table is interactive and allows for sorting and filtering of data.

Industrial-Scale Synthesis and Process Optimization

Translating laboratory-scale syntheses to industrial production requires a focus on safety, efficiency, cost-effectiveness, and scalability. For the synthesis of α-halo ketones, a key intermediate for this compound, continuous flow chemistry has emerged as a superior alternative to traditional batch processing.

Continuous flow methods for the α-bromination of acetophenone have been developed, demonstrating excellent selectivity and achieving near-quantitative yields. nih.gov These systems offer enhanced safety, better temperature control, and easier scalability, making them highly suitable for industrial applications. nih.gov Similarly, flow chemistry has been employed for the synthesis of other α-halo ketones, highlighting the broad applicability of this technology in producing these important building blocks safely and efficiently on a larger scale. capes.gov.br The optimization of these processes involves fine-tuning parameters such as reagent concentration, flow rate, and reactor design to maximize throughput and purity while minimizing waste and operational hazards.

Considerations for High Yield and Purity

The preparation of this compound typically proceeds via the acid-catalyzed ketalization of its precursor, 2'-bromoacetophenone. The primary reaction involves the treatment of the ketone with an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst and a suitable solvent, often the corresponding alcohol (methanol).

Several factors are critical for maximizing the yield and ensuring the high purity of the product. The choice of catalyst is paramount; common catalysts include protic acids like p-toluenesulfonic acid (p-TsOH) or mineral acids, and Lewis acids. The reaction is an equilibrium process, and to drive it towards the product side, it is essential to remove the water or alcohol byproduct that is formed. This can be achieved by using a dehydrating agent or by azeotropic distillation.

The purity of the starting materials, particularly the 2'-bromoacetophenone, is also crucial. Impurities in the starting material can lead to side reactions and the formation of undesired byproducts, complicating the purification process. Purification of the final product is typically achieved through distillation under reduced pressure, which is effective in separating the desired ketal from unreacted starting materials and the catalyst.

Below is a table summarizing typical reaction conditions for the synthesis of aryl ketone dimethyl ketals, which can be adapted for this compound.

Table 1: Typical Reaction Conditions for the Synthesis of Aryl Ketone Dimethyl Ketals

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 2'-Bromoacetophenone | The ketone to be protected. |

| Reagent | Trimethyl orthoformate | Acts as both the ketalizing agent and a water scavenger. orgsyn.org |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Acid catalyst to protonate the carbonyl oxygen, activating it for nucleophilic attack. |

| Solvent | Methanol | Can be used as a solvent and to help drive the equilibrium. |

| Temperature | 20-80 °C | The reaction is often exothermic and can be run at room temperature to moderate heat to increase the reaction rate. google.com |

| Reaction Time | 1-5 hours | Monitored by techniques like TLC or GC to ensure completion. google.com |

| Work-up | Neutralization with a base (e.g., sodium bicarbonate solution), extraction with an organic solvent, and washing with brine. | To quench the reaction, remove the catalyst and water-soluble byproducts. |

| Purification | Vacuum distillation | To isolate the pure ketal from non-volatile impurities and unreacted starting materials. |

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govyoutube.com The synthesis of ketals, including this compound, is well-suited for adaptation to a continuous flow process.

In a typical continuous flow setup for ketalization, a solution of the ketone (2'-bromoacetophenone) and the ketalizing agent (trimethyl orthoformate) in a suitable solvent would be pumped through a heated reactor coil or a packed-bed reactor containing an immobilized acid catalyst. wisc.edu The use of a packed-bed reactor with a solid-supported acid catalyst simplifies the process by eliminating the need for a separate catalyst removal step. wisc.edu

The residence time in the reactor, which is the time the reactants spend in the heated zone, can be precisely controlled by adjusting the flow rate of the pumps and the volume of the reactor. This allows for fine-tuning of the reaction conditions to maximize conversion and minimize the formation of byproducts. The output from the reactor can then be collected, and the product can be isolated through a simple work-up procedure. The continuous nature of the process allows for the production of larger quantities of the desired product in a smaller footprint compared to batch reactors. youtube.com

The table below outlines a conceptual continuous flow process for the synthesis of this compound.

Table 2: Conceptual Continuous Flow Process for this compound Synthesis

| Parameter | Description | Advantage in Flow Chemistry |

|---|---|---|

| Reactant Streams | Stream 1: 2'-Bromoacetophenone in methanol. Stream 2: Trimethyl orthoformate. | Precise control over stoichiometry. |

| Reactor | Packed-bed reactor with an immobilized acid catalyst (e.g., Amberlyst-15) or a heated coil reactor with a homogeneous catalyst. | Enhanced reaction rates, simplified catalyst removal (packed-bed). |

| Temperature | 50-100 °C | Superior heat transfer allows for higher reaction temperatures without localized overheating, leading to faster reactions. |

| Pressure | Slightly elevated | Can be used to suppress solvent boiling and increase reaction rates. |

| Residence Time | 5-30 minutes | Optimized by adjusting flow rates to maximize conversion. |

| Downstream Processing | In-line neutralization and separation or direct collection and subsequent batch work-up. | Potential for integrated purification, reducing manual handling. |

The application of continuous flow technology to the synthesis of this compound and its analogues represents a significant advancement, offering a safer, more efficient, and scalable manufacturing process.

Elucidation of Reactivity Profiles and Reaction Mechanisms of 2 Bromoacetophenone Dimethyl Ketal

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond in 2'-bromoacetophenone (B1265738) dimethyl ketal is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups onto the aromatic ring.

Nucleophilic aromatic substitution (SNA_r) reactions on aryl halides like 2'-bromoacetophenone dimethyl ketal are generally challenging due to the electron-rich nature of the aromatic ring. libretexts.org However, these reactions can proceed under specific conditions, typically involving strong nucleophiles and often requiring elevated temperatures. The accepted mechanism for many S_NAr reactions involves a two-step addition-elimination process. libretexts.org In this process, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring. libretexts.org

The bromine atom of this compound can be removed through reductive pathways. One common method is hydrogenolysis, which involves the cleavage of the C-Br bond by hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This process effectively replaces the bromine atom with a hydrogen atom, yielding acetophenone (B1666503) dimethyl ketal.

Another approach involves photoredox catalysis, which has been utilized for the reductive dehalogenation of related compounds like 2-bromoacetophenone. researchgate.net These reactions often employ a photocatalyst, such as an iridium complex, which, upon irradiation with light, can initiate an electron transfer process leading to the reduction of the aryl halide and subsequent cleavage of the carbon-halogen bond. researchgate.net

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the aryl bromide moiety of this compound serves as an excellent electrophilic partner in these transformations.

Palladium catalysts are widely used to couple aryl halides with various organometallic reagents or alkenes. organic-chemistry.org

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is used as the nucleophilic partner. researchgate.net This reaction is known for its high functional group tolerance and is effective for coupling aryl bromides with alkyl, vinyl, or other aryl zinc reagents. researchgate.net The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The reaction typically proceeds via oxidative addition of the aryl bromide to Pd(0), followed by insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to form the substituted alkene product and a palladium hydride species. youtube.com The catalyst is then regenerated by the base. libretexts.org

Table 1: Examples of Palladium-Mediated Cross-Coupling Reactions

| Coupling Reaction | Nucleophilic Partner | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Suzuki | Organoboron Reagent (e.g., Ar'B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Mild reaction conditions, high functional group tolerance, commercially available reagents. |

| Negishi | Organozinc Reagent (e.g., R-ZnX) | Pd(0) or Pd(II) catalyst (e.g., Pd(dppf)Cl₂) | High reactivity of organozinc reagents, tolerant of many functional groups. researchgate.net |

| Heck | Alkene | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Forms substituted alkenes, often with high stereoselectivity. organic-chemistry.orgnih.gov |

Palladium catalysts can also facilitate the formation of carbon-heteroatom bonds. For instance, the coupling of aryl bromides with thiols (C-S coupling) can be achieved using a palladium catalyst, a suitable ligand (such as Xantphos), and a base. These reactions are valuable for the synthesis of aryl thioethers. The catalytic cycle is analogous to C-C coupling reactions, involving oxidative addition, coordination of the thiol, and reductive elimination to form the C-S bond. beilstein-journals.org

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. squarespace.com Nickel's unique electronic properties allow it to participate in catalytic cycles involving different oxidation states (e.g., Ni(0)/Ni(II) and Ni(I)/Ni(III)), enabling transformations that are sometimes challenging with palladium. squarespace.com

Nickel catalysts can effectively couple aryl bromides with a variety of nucleophiles, including organometallic reagents (similar to Suzuki and Negishi couplings) and amines (Buchwald-Hartwig amination). issuu.comtdx.cat Nickel catalysis is particularly advantageous for reactions involving less reactive electrophiles and can sometimes offer different selectivity compared to palladium. rsc.orgnih.gov The mechanisms of nickel-catalyzed reactions can be more complex than their palladium counterparts, sometimes involving radical intermediates or different redox cycles. squarespace.com

Table 2: Comparison of Palladium and Nickel Catalysis for Aryl Bromide Coupling

| Feature | Palladium Catalysis | Nickel Catalysis |

|---|---|---|

| Cost | Generally more expensive | More earth-abundant and cost-effective squarespace.com |

| Reactivity | Well-established, broad scope | Often more reactive, can couple challenging substrates squarespace.com |

| Mechanisms | Primarily Pd(0)/Pd(II) catalytic cycles nih.gov | Can involve Ni(0)/Ni(II), Ni(I)/Ni(III) cycles, and radical pathways squarespace.com |

| Functional Group Tolerance | Generally high | Can be sensitive to certain functional groups, but ligand design improves tolerance |

Photoredox-Catalyzed Transformations and Radical Generation

The presence of a carbon-bromine bond on the aromatic ring makes this compound a suitable substrate for photoredox catalysis. This modern synthetic strategy utilizes visible light to initiate single-electron transfer (SET) events, enabling the formation of radical intermediates under mild conditions. nih.govprinceton.edu These transformations are highly valuable for forging new chemical bonds.

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is the cornerstone of the photoredox activation of this compound. princeton.edu The process is typically initiated by a photocatalyst, such as Ruthenium(II) tris(bipyridine) ([Ru(bpy)₃]²⁺), which absorbs visible light and transitions to a long-lived, high-energy excited state. princeton.eduprinceton.edu

The excited photocatalyst possesses both enhanced oxidizing and reducing potentials compared to its ground state. In the context of activating this compound, the excited photocatalyst acts as a potent single-electron reductant. It transfers an electron to the bromoacetophenone moiety, which functions as the electron acceptor. This electron transfer event generates a radical anion. This intermediate is unstable and rapidly fragments, cleaving the carbon-bromine bond to release a bromide ion and form a highly reactive α-keto aryl radical. princeton.edu This radical is then free to engage in a variety of subsequent bond-forming reactions.

Light Absorption: The photocatalyst (PC) absorbs a photon (hν) to reach an excited state (PC*).

Single Electron Transfer (SET): The excited photocatalyst (PC*) transfers an electron to the aryl bromide substrate (Ar-Br).

Radical Formation: The resulting radical anion (Ar-Br•⁻) fragments to produce an aryl radical (Ar•) and a bromide anion (Br⁻).

Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is returned to its ground state in a subsequent step of the catalytic cycle, often by reacting with a sacrificial electron donor present in the reaction mixture.

Research has demonstrated the viability of using bromoacetophenone systems in photoredox/nickel dual catalysis to form C(sp²)–C(sp³) bonds under exceptionally mild conditions. nih.govprinceton.edu The dimethyl ketal group is generally stable under these neutral or slightly basic reaction conditions, allowing for selective functionalization at the aromatic ring. organic-chemistry.org

Table 1: Key Aspects of Photoinduced Electron Transfer with this compound

| Step | Description | Key Species Involved |

|---|---|---|

| 1. Excitation | A photocatalyst absorbs light energy. | Photocatalyst (e.g., [Ru(bpy)₃]²⁺), Photon (hν) |

| 2. Electron Transfer | The excited photocatalyst reduces the substrate. | Excited Photocatalyst*, this compound |

| 3. Fragmentation | The resulting radical anion cleaves the C-Br bond. | Substrate Radical Anion |

| 4. Radical Formation | An aryl radical is generated. | 2'-(1,1-dimethoxyethyl)phenyl radical, Bromide ion |

Hydrogen Atom Transfer (HAT) Facilitation

Hydrogen Atom Transfer (HAT) is a fundamental process involving the concerted movement of a proton and an electron from a donor to an acceptor. yale.edunih.govnumberanalytics.com In the context of reactions involving this compound, HAT processes are crucial for terminating radical chains or for generating new radicals that can propagate a reaction.

Following its generation via photoredox catalysis, the 2'-(1,1-dimethoxyethyl)phenyl radical can participate in HAT. The direction and rate of this transfer are governed by the relative bond dissociation energies (BDEs) of the C-H bond being formed and the H-X bond of the hydrogen donor being cleaved. nih.gov For instance, the aryl radical can abstract a hydrogen atom from a suitable donor, such as a thiol, a silane, or the solvent itself, to yield the de-halogenated product, 1-phenyl-ethanone dimethyl ketal. scripps.edu

The efficiency of HAT can be influenced by polar effects. Radicals can exhibit nucleophilic or electrophilic tendencies, and a favorable reaction occurs when the polarities of the radical and the hydrogen atom donor are matched. scripps.edu In some catalytic cycles, a mediator is used in a concept known as polarity reversal catalysis, where a catalyst facilitates HAT between two polarity-mismatched species by creating two new, polarity-matched steps. scripps.edu

Table 2: Factors Influencing Hydrogen Atom Transfer (HAT) Reactions

| Factor | Influence on HAT | Example |

|---|---|---|

| Bond Dissociation Energy (BDE) | The reaction is favorable if the H-atom bond being formed is stronger than the one being broken. nih.gov | An aryl radical abstracting a hydrogen from a weak R-H bond. |

| Polarity Matching | Favorable reactivity occurs between a nucleophilic radical and an electrophilic H-donor, and vice-versa. scripps.edu | An electrophilic radical reacting with an electron-rich C-H bond. |

| Solvent | The solvent can act as an H-atom donor, influencing the reaction outcome. | Use of isopropanol (B130326) or other alcohols as H-atom sources. |

| Catalyst/Mediator | Can facilitate otherwise difficult HAT steps. nih.gov | Thiol catalysts in polarity reversal catalysis. |

Reactivity of the Dimethyl Ketal Protecting Group

The dimethyl ketal is a protecting group for the ketone functionality. It is stable under basic, neutral, and many oxidative and reductive conditions, which allows for chemical modifications on other parts of the molecule, such as the photoredox-catalyzed reactions described above. organic-chemistry.org

Acid-Catalyzed De-protection to the Corresponding Ketone

The primary reaction of the dimethyl ketal group is its hydrolysis back to the parent ketone, 2'-bromoacetophenone. This transformation, known as de-protection, is readily achieved under acidic conditions. organic-chemistry.org The mechanism involves the protonation of one of the methoxy (B1213986) groups by an acid catalyst, converting it into a good leaving group (methanol). The subsequent departure of methanol (B129727) generates a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by the loss of a second molecule of methanol and a proton, yields the final ketone product.

A variety of acidic conditions can be employed for this de-protection, ranging from dilute aqueous acids (like HCl or H₂SO₄) to Lewis acids in the presence of water. organic-chemistry.org The choice of catalyst often depends on the sensitivity of other functional groups present in the molecule.

Table 3: Selected Conditions for Acid-Catalyzed Deprotection of Ketals

| Catalyst/Reagent | Conditions | Reference |

|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Hydrolysis in wet solvents | organic-chemistry.org |

| Iodine (catalytic) | Neutral conditions, tolerates many functional groups | organic-chemistry.org |

| Er(OTf)₃ | Wet nitromethane, room temperature | organic-chemistry.org |

| NaBArF₄ | Water, 30 °C | organic-chemistry.org |

Role as a Masked Carbonyl Synthon in Organic Transformations

In organic synthesis, the dimethyl ketal serves as a "masked carbonyl synthon". organic-chemistry.orgprinceton.edu A synthon is an idealized fragment that assists in planning a synthesis, and a masked synthon is the real chemical equivalent that protects the synthon's reactivity until it is needed. Here, the ketal group protects the electrophilic carbonyl carbon from attack by nucleophiles or bases.

This protection strategy is essential when a reaction targeting another part of the molecule would be incompatible with a free ketone. For example, if one wanted to perform an organometallic reaction (e.g., using Grignard or organolithium reagents) on the bromo- substituent to form a new C-C bond, the unprotected ketone would react with the organometallic reagent. By masking the ketone as a dimethyl ketal, which is unreactive towards these strong nucleophiles, the desired reaction at the C-Br bond can proceed selectively. organic-chemistry.org Following the transformation, the ketone is "unmasked" through acid-catalyzed hydrolysis as described previously. organic-chemistry.orgorganic-chemistry.org

Table 4: The Masked Carbonyl Synthon Strategy

| Step | Description | Example Transformation |

|---|---|---|

| 1. Protection | Convert the ketone to a dimethyl ketal. | 2'-Bromoacetophenone → this compound |

| 2. Transformation | Perform a reaction on another part of the molecule. | Reaction at the C-Br bond (e.g., Suzuki coupling, lithiation) |

| 3. De-protection | Hydrolyze the ketal to reveal the original ketone. | Acid-catalyzed hydrolysis of the modified ketal |

Reactions with Nitrogen-Containing Nucleophiles (e.g., Anils Formation)

Once de-protected to 2'-bromoacetophenone, the carbonyl group can readily react with primary amines (R-NH₂) to form imines (C=N-R), which are also known as Schiff bases or anils. libretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule.

The mechanism proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (H₂O). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product. libretexts.orglibretexts.org

The pH of the reaction medium is critical; it must be acidic enough to protonate the hydroxyl group of the carbinolamine intermediate but not so acidic that it fully protonates the starting amine nucleophile, which would render it non-nucleophilic. libretexts.org A pH around 5 is often optimal. This reaction provides a pathway to a diverse range of nitrogen-containing derivatives. libretexts.orgyoutube.com

Table 5: Formation of Anils from 2'-Bromoacetophenone

| Nitrogen Nucleophile | Product Class | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Anil/Schiff Base) | Ar-C(CH₃)=N-R |

| Hydrazine (H₂NNH₂) | Hydrazone | Ar-C(CH₃)=N-NH₂ |

| Hydroxylamine (H₂NOH) | Oxime | Ar-C(CH₃)=N-OH |

| Semicarbazide (H₂NNHCONH₂) | Semicarbazone | Ar-C(CH₃)=N-NHCONH₂ |

(Where Ar = 2-bromophenyl)

Computational Chemistry and Spectroscopic Investigations of 2 Bromoacetophenone Dimethyl Ketal

Theoretical Studies on Molecular Structure and Conformation

Theoretical studies are fundamental to understanding the intrinsic properties of 2'-Bromoacetophenone (B1265738) dimethyl ketal at a molecular level. These computational approaches provide insights that are often difficult to obtain through experimental methods alone.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the molecular properties of acetophenone (B1666503) derivatives. For analogous compounds like 2,4'-dibromoacetophenone, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successfully employed to determine optimized geometrical parameters and energies. dergipark.org.trresearchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's most stable structure. dergipark.org.tr

For instance, in studies of similar bromo-substituted acetophenones, the C-Br bond length was calculated to be approximately 1.951 Å. dergipark.org.tr The calculations also provide thermodynamic properties, which are essential for understanding the molecule's stability and reactivity. dergipark.org.trresearchgate.net Although specific calculations for 2'-Bromoacetophenone dimethyl ketal are not widely published, the established methodologies used for its analogs provide a robust framework for such investigations.

Table 1: Example of Calculated Thermodynamic Properties for an Analogous Compound (2,4'-dibromoacetophenone) using DFT (Note: This data is for an analogous compound and serves as an example of typical results from DFT calculations.)

| Parameter | Value |

| Energy (Hartree) | -5532.0791 |

| Zero-point vibrational energy (kcal/mol) | 73.83045 |

| Rotational constants (GHz) | 3.16722, 0.14254, 0.13652 |

| Dipole Moment (Debye) | 3.3054 |

| Source: dergipark.org.tr |

Conformational Preferences and Stereochemical Analysis

The conformation of a molecule, which describes the spatial arrangement of its atoms, critically influences its physical and chemical properties. Computational studies on acetophenone derivatives consistently show a preference for the s-trans conformer, where the carbonyl group is oriented away from the bulkier substituent on the phenyl ring, over the s-cis conformer. acs.org

DFT calculations can quantify the energy difference (ΔG) between these conformers, allowing for the prediction of their relative populations based on the Boltzmann distribution. acs.org For related molecules like 2'-fluoro-substituted acetophenones, calculations confirmed that the trans conformers are significantly more stable than the cis conformers. acs.org A conformational analysis for a compound like this compound would involve systematically rotating the torsion angle between the phenyl ring and the ketal group to identify the global energy minimum, which corresponds to the most stable conformation. dergipark.org.trresearchgate.net This type of analysis is crucial for understanding the molecule's reactivity and its interactions in a biological or chemical system.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. By simulating the reaction at a molecular level, chemists can gain a deep understanding of how reactants are transformed into products.

Investigation of Transition States and Energy Barriers

A chemical reaction proceeds from reactants to products via a high-energy transition state. Identifying the structure and energy of this transition state is key to understanding the reaction's kinetics. Computational methods allow for the location of transition state structures on the potential energy surface and the calculation of the activation energy barrier. smu.edu

Techniques like the Intrinsic Reaction Coordinate (IRC) and the United Reaction Valley Approach (URVA) are used to delineate the precise reaction path, step-by-step, from reactant to product. smu.eduresearchgate.net This analysis reveals the sequence of bond-breaking and bond-forming events. smu.edu Studies have shown that the lifetime of a transition state is incredibly short, existing only for a fraction of a femtosecond, which underscores the dynamic nature of chemical reactions at the molecular level. nih.gov For reactions involving this compound, these computational tools could be used to model its synthetic pathways, providing detailed mechanistic insights.

Understanding Selectivity in Synthetic Pathways

Many chemical reactions can potentially yield multiple products. Computational modeling helps to rationalize and predict the selectivity (chemo-, regio-, and stereoselectivity) of a reaction. By calculating the energy barriers for all possible reaction pathways, the most favorable pathway, which corresponds to the observed major product, can be identified. smu.edu

The analysis of the reaction path can reveal the subtle electronic and steric factors that govern the outcome. For example, computational studies can show how modifying a reactant, such as by replacing one atom with another, can alter the activation energy and thus change the product distribution. smu.edu This predictive power is invaluable for designing more efficient and selective synthetic routes for target molecules like this compound.

Advanced Spectroscopic Characterization for Mechanistic Insights

While computational methods provide theoretical predictions, they are most powerful when used in conjunction with experimental data. Advanced spectroscopic techniques provide the experimental validation needed to confirm computational findings and offer deeper mechanistic insights.

Spectroscopic investigations of related acetophenones have demonstrated the synergy between experimental and theoretical approaches. dergipark.org.trresearchgate.net Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize the molecule's structure and bonding. dergipark.org.trdergipark.org.tr

The experimental vibrational frequencies from FT-IR and FT-Raman spectra can be assigned to specific molecular motions by comparing them to theoretical frequencies calculated using DFT. researchgate.net Similarly, experimental ¹H and ¹³C NMR chemical shifts can be correlated with theoretical values calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. dergipark.org.trindexacademicdocs.org This combination of spectroscopy and computation provides a powerful, verified picture of the molecule's structure and electronic environment, which is essential for confirming mechanistic hypotheses. dergipark.org.tr

常见问题

Basic Question: What are the optimal synthetic routes for preparing 2'-bromoacetophenone dimethyl ketal, and how can purity be ensured?

Answer:

The compound is typically synthesized via ketalization of 2'-bromoacetophenone with methanol under acidic catalysis. Key steps include:

- Reagent selection : Use anhydrous methanol and a catalytic amount of p-toluenesulfonic acid (PTSA) to minimize side reactions like hydrolysis .

- Temperature control : Maintain the reaction at 50–60°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures ensures >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1H NMR (characteristic methoxy peaks at δ 3.2–3.4 ppm) .

Basic Question: How should researchers characterize the stability of this compound under varying storage conditions?

Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Evidence suggests stability up to 150°C in inert atmospheres .

- Light sensitivity : Store in amber vials at 0–6°C to prevent photodegradation, as brominated ketals are prone to radical-mediated breakdown .

- Moisture sensitivity : Conduct Karl Fischer titration to verify water content (<0.1% recommended). Use molecular sieves for long-term storage .

Advanced Question: How can researchers resolve contradictions in reported reaction yields when using this compound as a photolabile protecting group?

Answer:

Discrepancies often arise from:

- Light source variability : Use monochromatic UV lamps (e.g., 365 nm) instead of broad-spectrum sources to ensure consistent irradiation .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance photolytic efficiency compared to nonpolar solvents due to improved radical stabilization .

- Byproduct analysis : Employ LC-MS to identify side products like debrominated acetophenone derivatives, which may form under prolonged irradiation .

Advanced Question: What mechanistic insights explain the reactivity of this compound in radical-mediated C–C bond formation?

Answer:

The bromine atom acts as a radical initiator under UV light, generating phenylacetyl radicals via homolytic cleavage of the C–Br bond. Key steps:

- Radical propagation : The ketal group stabilizes intermediates through resonance, directing regioselectivity in cross-coupling reactions .

- Substituent effects : Electron-withdrawing groups (e.g., fluoro substituents, as seen in deuterated analogs) accelerate radical generation by lowering bond dissociation energy .

- Kinetic studies : Use EPR spectroscopy to track radical lifetimes and optimize reaction conditions for target product selectivity .

Advanced Question: How can researchers design experiments to evaluate the compound’s role in synthesizing non-planar polyaromatic hydrocarbons (PAHs)?

Answer:

- Precursor design : Utilize the dimethyl ketal as a bridging group in Diels-Alder reactions with arynes, followed by aromatization and decarbonylation to yield PAHs .

- Thermal analysis : Monitor decarbonylation via in situ FTIR (loss of CO peak at ~2100 cm⁻¹) and correlate with TGA data to optimize solid-state reaction temperatures .

- Crystallography : Compare X-ray structures of intermediates (e.g., norbornadiene-7-one derivatives) with final PAHs to confirm planarization post-ketal removal .

Basic Question: What safety protocols are critical when handling this compound in air-sensitive reactions?

Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Brominated compounds can cause severe irritation .

- Ventilation : Conduct reactions in a fume hood with <5 ppm airborne exposure limits (ACGIH guidelines) .

- Spill management : Neutralize spills with activated charcoal or vermiculite, avoiding water to prevent exothermic reactions .

Advanced Question: How does isotopic labeling (e.g., deuterated this compound) impact reaction kinetics in mechanistic studies?

Answer:

- Deuterium isotope effects : Substitute methoxy groups with CD₃O− to slow reaction rates via kinetic isotope effects (KIE), revealing rate-determining steps in photolysis .

- Tracing pathways : Use 2H NMR to track deuterium distribution in products, confirming radical recombination pathways .

- Synthetic challenges : Optimize deuteration using D₂O/MeOD exchange under acidic conditions, ensuring >95% isotopic enrichment .

Basic Question: What analytical techniques are most effective for distinguishing this compound from its structural isomers?

Answer:

- Mass spectrometry : Identify molecular ion peaks at m/z 259 [M+H]⁺ and characteristic fragment ions (e.g., loss of Br at m/z 179) .

- NMR differentiation : Compare aromatic proton splitting patterns (meta-substituted vs. para-substituted isomers show distinct coupling constants) .

- Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) for enantiomeric resolution if asymmetric synthesis is involved .

Advanced Question: How can computational modeling predict the electronic properties of this compound for photoredox applications?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (critical for UV absorption) .

- TD-DFT : Simulate UV-Vis spectra and compare with experimental data to validate excited-state behavior .

- Solvent effects : Include PCM models to account for solvatochromic shifts in polar solvents .

Advanced Question: What strategies mitigate bromine displacement side reactions during nucleophilic substitutions with this compound?

Answer:

- Leaving group tuning : Introduce electron-donating groups (e.g., methyl) adjacent to the bromine to reduce SN2 reactivity .

- Low-temperature conditions : Perform reactions at −20°C in THF to suppress elimination pathways .

- Catalyst design : Use Pd(0) catalysts for selective cross-coupling while preserving the ketal moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。